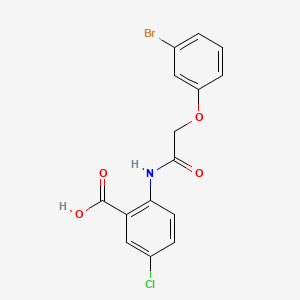![molecular formula C7H14ClNOSi B14455883 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- CAS No. 76128-61-5](/img/structure/B14455883.png)
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- is an organic compound with the molecular formula C7H14ClNOSi and a molecular weight of 191.73 g/mol . This compound is a derivative of pyrrolidinone, where a chlorodimethylsilyl group is attached to the nitrogen atom of the pyrrolidinone ring. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- typically involves the reaction of 2-pyrrolidinone with chlorodimethylsilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The chlorodimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- involves its ability to react with various nucleophiles and electrophiles. The chlorodimethylsilyl group is a reactive site that can undergo substitution or hydrolysis, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- can be compared with other similar compounds such as:
2-Pyrrolidinone: A simpler derivative without the chlorodimethylsilyl group.
1-Methyl-2-pyrrolidinone: A derivative with a methyl group attached to the nitrogen atom.
N-Methyl-2-pyrrolidone: Another derivative with a methyl group on the nitrogen atom.
The uniqueness of 2-Pyrrolidinone, 1-[(chlorodimethylsilyl)methyl]- lies in the presence of the chlorodimethylsilyl group, which imparts different reactivity and properties compared to other derivatives.
Propriétés
Numéro CAS |
76128-61-5 |
|---|---|
Formule moléculaire |
C7H14ClNOSi |
Poids moléculaire |
191.73 g/mol |
Nom IUPAC |
1-[[chloro(dimethyl)silyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H14ClNOSi/c1-11(2,8)6-9-5-3-4-7(9)10/h3-6H2,1-2H3 |
Clé InChI |
JBGCGAVLHSWPEQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CN1CCCC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


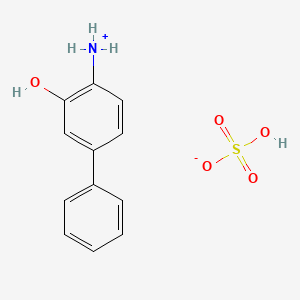
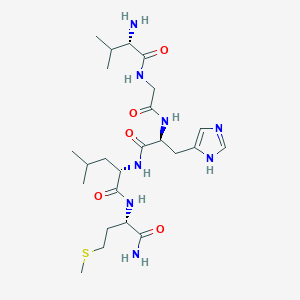

![hexanedioic acid;1-[2-(4-methoxyphenyl)-1-propan-2-ylindol-4-yl]oxy-3-(propan-2-ylamino)propan-2-ol](/img/structure/B14455826.png)
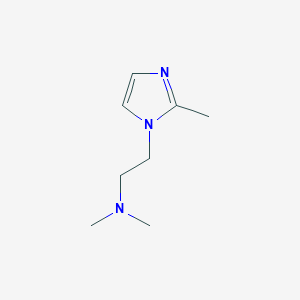
![2-[3-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14455841.png)
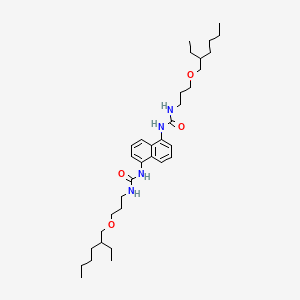
![Lithium chloro[dimethyl(phenyl)silyl]methanide](/img/structure/B14455852.png)
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
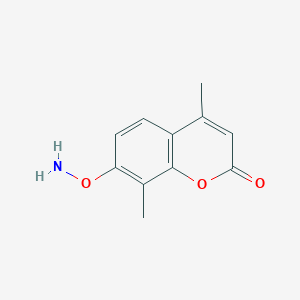
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
